REACTION_CXSMILES
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Cl[C:2]1[C:3]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)=[CH:4][C:5]([F:8])=[N:6][CH:7]=1.[Cl:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1B(O)O.ClC1C=CC=CC=1C1C(C2C=CC(Cl)=CC=2)=CC2N(C(=O)N(CC3C=NC(C(F)(F)F)=CC=3)N=2)C=1C>>[Cl:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[C:2]1[C:3]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)=[CH:4][C:5]([F:8])=[N:6][CH:7]=1
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Name
|
|
Quantity
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0.71 g
|
Type
|
reactant
|
Smiles
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ClC=1C(=CC(=NC1)F)C1=CC=C(C=C1)Cl
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Name
|
|
Quantity
|
0.55 g
|
Type
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reactant
|
Smiles
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ClC1=C(C=CC=C1)B(O)O
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Name
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6-(2-chlorophenyl)-7-(4-chlorophenyl)-5-methyl-2-((6-(trifluoromethyl)pyridin-3-yl)methyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC1=C(C=CC=C1)C=1C(=CC=2N(C1C)C(N(N2)CC=2C=NC(=CC2)C(F)(F)F)=O)C2=CC=C(C=C2)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was prepared
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Name
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Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C=1C(=CC(=NC1)F)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.33 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 35.4% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |